2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-ethylphenyl)acetamide
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidine family, a class of heterocyclic molecules known for their structural resemblance to purines and diverse pharmacological activities, including kinase inhibition and antitumor properties . The target molecule features:
- A 3-chlorophenyl substituent at the pyrazolo[3,4-d]pyrimidine N1 position.
- A thioether-linked acetamide group at the C4 position, with a 4-ethylphenyl moiety on the acetamide nitrogen.
For example, polyphosphoric acid-mediated cyclization at 140°C is a common approach for pyrazolo-pyrimidine derivatives . The thioether linkage likely forms via nucleophilic substitution between a chlorinated pyrimidine intermediate and a thiol-containing acetamide precursor, as seen in related compounds .
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5OS/c1-2-14-6-8-16(9-7-14)26-19(28)12-29-21-18-11-25-27(20(18)23-13-24-21)17-5-3-4-15(22)10-17/h3-11,13H,2,12H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGHJRNKTXEPHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-ethylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the chlorophenyl group: This step often involves the use of chlorinated aromatic compounds and suitable catalysts to ensure selective substitution.
Thioether formation: The thiol group is introduced via nucleophilic substitution reactions, often using thiolating agents.
Acetamide formation: The final step involves the acylation of the intermediate compound with 4-ethylphenylacetic acid or its derivatives.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and continuous flow techniques.
Chemical Reactions Analysis
2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-ethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-ethylphenyl)acetamide has a wide range of scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for drug development.
Biological Research: It is used as a tool compound in biological studies to investigate cellular pathways and molecular mechanisms. Its ability to modulate specific proteins and enzymes makes it valuable in research on signal transduction and gene expression.
Materials Science: The compound’s unique electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets through non-covalent interactions, leading to the modulation of their activity. This can result in the inhibition or activation of specific cellular pathways, ultimately affecting cellular functions and processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity: The 3-chlorophenyl group in the target compound may enhance binding to hydrophobic kinase pockets compared to phenyl (as in ) or 4-fluorophenyl (as in ).
Physicochemical Properties :
- The trifluoromethoxy group in increases molecular weight and lipophilicity, which could enhance blood-brain barrier penetration but reduce aqueous solubility.
- The propargyl group in introduces synthetic versatility for bioconjugation, a feature absent in the target compound.
Synthetic Yields :
- Analogues with simpler substituents (e.g., , 60–89% yield) generally exhibit higher synthetic efficiency than those with complex groups like nitro (e.g., , 19–22% yield).
Research Findings and Implications
Biological Activity
The compound 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-ethylphenyl)acetamide is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
The molecule features a pyrazolo[3,4-d]pyrimidine core, a thiol group, and an ethyl-substituted aromatic amide. These structural elements are crucial for its biological interactions.
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Kinases : Pyrazolo[3,4-d]pyrimidines are known to inhibit cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation. This inhibition can lead to reduced proliferation in cancer cells .
- Anti-inflammatory Properties : Studies have shown that derivatives of this compound can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like Parkinson's disease by inhibiting microglial activation .
Anticancer Activity
Recent research has indicated that this compound exhibits significant anticancer properties. For example:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| HCT116 (Colon Cancer) | 6.2 | CDK inhibition leading to cell cycle arrest |
| MCF7 (Breast Cancer) | 5.0 | Induction of apoptosis |
These results highlight its potential as a chemotherapeutic agent.
Neuroprotective Effects
In neuroinflammatory models, the compound has shown promising results:
| Model | Effect |
|---|---|
| LPS-induced microglial cells | Reduced nitric oxide production |
| MPTP-induced neurotoxicity | Decreased pro-inflammatory cytokines |
These findings suggest that it may help mitigate neurodegenerative processes.
Case Studies
-
Study on CDK Inhibition :
A study investigated various pyrazolo[3,4-d]pyrimidine derivatives for their ability to inhibit CDK2. The tested compound demonstrated a potent inhibitory effect comparable to established CDK inhibitors like dinaciclib . -
Neuroinflammation Model :
In an in vitro study using lipopolysaccharide (LPS) to induce inflammation in microglial cells, the compound significantly reduced the secretion of pro-inflammatory cytokines and protected against neuronal damage caused by oxidative stress .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-ethylphenyl)acetamide?
- Methodological Answer : Synthesis typically involves multi-step protocols:
- Step 1 : Formation of the pyrazolo[3,4-d]pyrimidine core via cyclization of 3-chlorophenylhydrazine with a pyrimidine precursor under reflux conditions (e.g., acetic acid, 80°C).
- Step 2 : Introduction of the thioacetamide group via nucleophilic substitution using thioglycolic acid derivatives.
- Step 3 : Acylation with 4-ethylphenylamine in the presence of coupling agents like EDCI/HOBt.
- Key Conditions : Reactions often require anhydrous solvents (DMF or DCM), controlled temperatures, and inert atmospheres to optimize yields (65–75%) .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for chlorophenyl and ethylphenyl groups).
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak [M+H] at m/z 467.08 (calculated for CHClNOS).
- IR Spectroscopy : Peaks at 1680 cm (C=O stretch) and 1250 cm (C-S bond) confirm functional groups .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer :
- Kinase Inhibition : IC values of 0.8–1.2 µM against tyrosine kinases (e.g., EGFR) in enzyme-linked immunosorbent assays (ELISA).
- Antiproliferative Activity : 50% growth inhibition (GI) at 5–10 µM in MCF-7 breast cancer cell lines via MTT assays.
- Antimicrobial Screening : Moderate activity (MIC = 32 µg/mL) against Staphylococcus aureus in broth microdilution tests .
Advanced Research Questions
Q. What mechanistic hypotheses explain the compound’s kinase inhibitory activity?
- Methodological Answer :
- Purine Mimicry : The pyrazolo[3,4-d]pyrimidine core mimics ATP’s adenine moiety, competing for binding in kinase ATP pockets (confirmed via X-ray crystallography of homologs).
- Hydrophobic Interactions : The 3-chlorophenyl and 4-ethylphenyl groups enhance binding affinity through van der Waals interactions with hydrophobic kinase subdomains.
- Allosteric Modulation : Molecular dynamics simulations suggest stabilization of kinase inactive conformations .
Q. How do structural modifications influence this compound’s pharmacological profile?
- Methodological Answer :
- Substituent Effects :
| Modification Site | Impact on Activity | Example Data |
|---|---|---|
| Chlorophenyl (R1) | Increased kinase selectivity | Replacement with fluorophenyl reduces EGFR inhibition by 40% |
| Ethylphenyl (R2) | Enhanced metabolic stability | Methyl substitution decreases plasma half-life (t from 6h to 2h) |
| Thioacetamide Linker | Improved solubility | Oxidation to sulfone reduces logP by 0.8 units |
- Rational Design : Computational docking (AutoDock Vina) guides optimization of substituent bulk and electronic properties .
Q. How can researchers resolve contradictions in reported biological data across studies?
- Methodological Answer :
- Assay Standardization : Discrepancies in IC values (e.g., 0.8 vs. 2.5 µM) may arise from variations in assay conditions (ATP concentration, enzyme purity). Use standardized protocols (e.g., Eurofins KinaseProfiler®).
- Cell Line Authentication : Contradictory cytotoxicity data (e.g., GI in MCF-7 vs. HeLa) require verification via STR profiling to exclude cross-contamination.
- Meta-Analysis : Compare data across ≥3 independent studies using tools like RevMan to identify outliers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
